(5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, and prop-2-en-1-yloxy groups attached to a benzylidene imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzylidene intermediate. This intermediate is then subjected to bromination, ethoxylation, and prop-2-en-1-yloxylation under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atoms or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace the bromine atoms, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising compound for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target.
Properties
Molecular Formula |
C15H14Br2N2O4 |
---|---|
Molecular Weight |
446.09 g/mol |
IUPAC Name |
(5Z)-5-[(2,3-dibromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H14Br2N2O4/c1-3-5-23-13-10(22-4-2)7-8(11(16)12(13)17)6-9-14(20)19-15(21)18-9/h3,6-7H,1,4-5H2,2H3,(H2,18,19,20,21)/b9-6- |
InChI Key |
GHFRXXSJCDGDBP-TWGQIWQCSA-N |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)Br)Br)OCC=C |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.